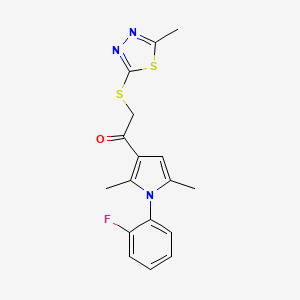
1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C17H16FN3OS2 and its molecular weight is 361.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone is a novel chemical entity that incorporates both pyrrole and thiadiazole moieties, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a 2-fluorophenyl group attached to a pyrrole ring, which is further linked to a thiadiazole moiety via a thioether bond.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and antiviral agent. The following sections detail specific findings regarding its activity against different pathogens.
Antiviral Activity
Research has indicated that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antiviral properties. For instance, compounds with similar structures have shown effectiveness against the Tobacco Mosaic Virus (TMV), demonstrating good to excellent antiviral activity .
Table 1: Antiviral Activity Against TMV
| Compound | EC50 (µM) | Activity Level |
|---|---|---|
| Compound A | 0.5 | High |
| Compound B | 1.0 | Moderate |
| Compound C | 2.5 | Low |
Note: EC50 values indicate the concentration at which 50% of the virus is inhibited.
Antimicrobial Properties
In addition to antiviral effects, compounds similar to This compound have shown promising results against various bacterial strains. The presence of the thiadiazole ring is particularly noteworthy for its role in enhancing antimicrobial efficacy .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve inhibition of key enzymes or interference with nucleic acid synthesis in pathogens . The thiadiazole component is known to disrupt cellular processes in bacteria and viruses.
Case Studies
Several case studies have been conducted to evaluate the pharmacological profile of related compounds:
- Case Study A : A study on a series of thiadiazole derivatives showed that modifications at the 5-position significantly enhanced antiviral activity against TMV.
- Case Study B : Another investigation highlighted the structure-activity relationship (SAR) of pyrrole derivatives, indicating that electron-withdrawing groups like fluorine improve antimicrobial potency.
Propiedades
IUPAC Name |
1-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3OS2/c1-10-8-13(16(22)9-23-17-20-19-12(3)24-17)11(2)21(10)15-7-5-4-6-14(15)18/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTNOHCHTDCVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)CSC3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














